molecular formula C12H22N2O4 B6214861 1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate CAS No. 2751611-23-9

1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate

Cat. No.: B6214861
CAS No.: 2751611-23-9
M. Wt: 258.31 g/mol
InChI Key: ZIGKUQLSRWBOJT-UHFFFAOYSA-N
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Description

1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H20N2O4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of 1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate typically involves the reaction of tert-butyl chloroformate with 3-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting central nervous system disorders and infectious diseases.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor antagonism, it binds to the receptor site, blocking the interaction of endogenous ligands and inhibiting signal transduction pathways .

Comparison with Similar Compounds

1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate can be compared with similar compounds such as:

Properties

CAS No.

2751611-23-9

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-methylpiperazine-1,3-dicarboxylate

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-6-13-12(4,8-14)9(15)17-5/h13H,6-8H2,1-5H3

InChI Key

ZIGKUQLSRWBOJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C(=O)OC(C)(C)C)C(=O)OC

Purity

95

Origin of Product

United States

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